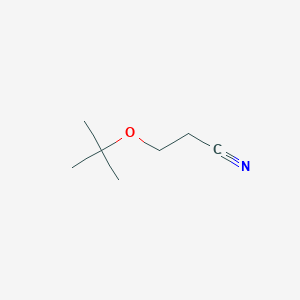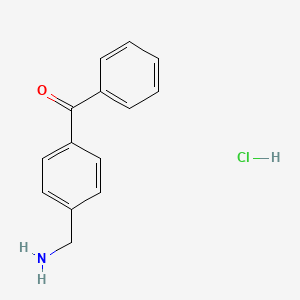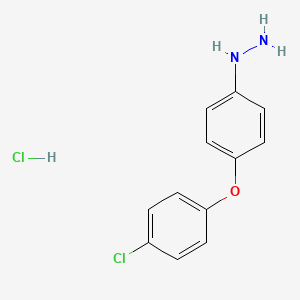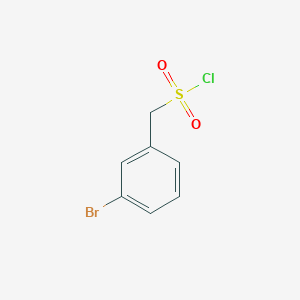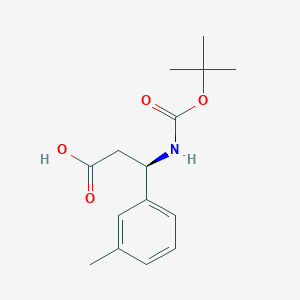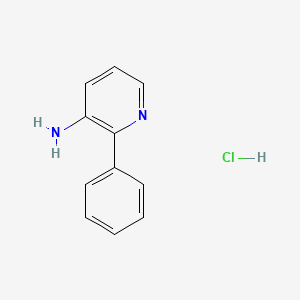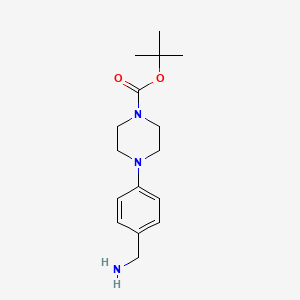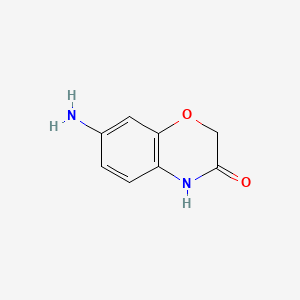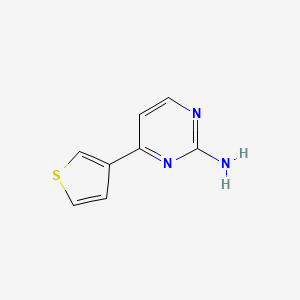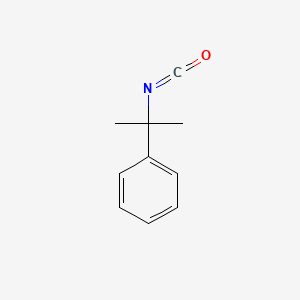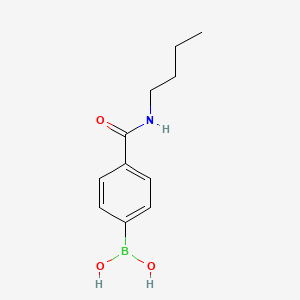
4-(Butylaminocarbonyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in various fields of chemistry and biology. Phenylboronic acids are known for their low toxicity, good thermal stability, compatibility with functional groups, and insensitivity to water and air . These compounds serve as important intermediates in organic synthesis and have been utilized in the synthesis of various derivatives with potential biological activities .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives typically involves the use of Grignard reagents or borate esters as starting materials. For instance, 4-tert-butylphenylboronic acid was synthesized using trimethyl borate and a Grignard reagent prepared from 1-bromo-4-tert-butylbenzene and metal magnesium . Similarly, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid involved a three-step reaction starting from 4-bromophenylacetic acid, which included reduction, acylation, and hydrolysis . These methods could be adapted for the synthesis of 4-(butylaminocarbonyl)phenylboronic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives has been studied using spectroscopic methods such as FT-IR and Raman, as well as computational methods to determine the molecular structure and spectroscopic parameters . For 4-carboxy phenylboronic acid (4-cpba), investigations into the molecular dimer and trimer structures revealed intermolecular hydrogen bonding, which is a key feature that could also be present in 4-(butylaminocarbonyl)phenylboronic acid .
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, which is a reaction that could potentially be applied to 4-(butylaminocarbonyl)phenylboronic acid to form amide bonds . Additionally, the synthesis of non-steroidal inhibitors of steroid 5α-reductase involved the use of phenylboronic acid derivatives, indicating their reactivity in the formation of biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are influenced by their substituents. For example, the introduction of tert-butyl groups has been shown to affect the yield and reaction conditions in the synthesis of 4-tert-butylphenylboronic acid . The electronic spectra of these compounds can also change drastically upon protonation, as observed with 4-(4-(4-(didodecylamino)phenylazo)phenyl)butyric acid, suggesting that similar behavior might be expected for 4-(butylaminocarbonyl)phenylboronic acid under acidic conditions .
科学的研究の応用
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Biomedical Applications
- Field : Biomedical Science
- Application Summary : Boronic acid conjugates, including “4-(Butylaminocarbonyl)phenylboronic acid”, have important applications in the biomedical field . They function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes . They also serve as diagnostic agents .
- Methods of Application : These conjugates are used in wound healing and tumor targeting .
- Results or Outcomes : The noteworthy use of these conjugates has been in wound healing and tumor targeting .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, are used in organic synthesis for the formation of carbon-carbon bonds . They are used in Suzuki reactions, which are a type of palladium-catalyzed cross coupling reactions .
- Methods of Application : The Suzuki reaction is performed in the presence of a base and a palladium catalyst .
- Results or Outcomes : The Suzuki reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
-
Drug Delivery
- Field : Pharmaceutical Sciences
- Application Summary : Boronic acid-functionalized chitosan conjugates, which could potentially include “4-(Butylaminocarbonyl)phenylboronic acid”, have been explored for their potential in drug delivery . They can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .
- Methods of Application : These conjugates can be used to encapsulate drugs and deliver them to specific sites in the body .
- Results or Outcomes : The use of these conjugates has shown promise in improving the efficacy and safety of drug delivery .
-
Material Science
- Field : Material Science
- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, have been used in the development of new materials . They can form covalent bonds with polyol compounds, which can be exploited in the design of new materials .
- Methods of Application : The specific methods of application would depend on the type of material being developed .
- Results or Outcomes : The use of boronic acids in material science has led to the development of innovative materials with unique properties .
-
Agriculture
- Field : Agriculture
- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, have been used in the development of new pesticides . They can interact with certain biological targets in pests, leading to their potential use as pesticides .
- Methods of Application : The specific methods of application would depend on the type of pest being targeted .
- Results or Outcomes : The use of boronic acids in agriculture has led to the development of effective pesticides .
Safety And Hazards
特性
IUPAC Name |
[4-(butylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-2-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNMPMFCXGXPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378360 |
Source


|
| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butylaminocarbonyl)phenylboronic acid | |
CAS RN |
252663-48-2 |
Source


|
| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

